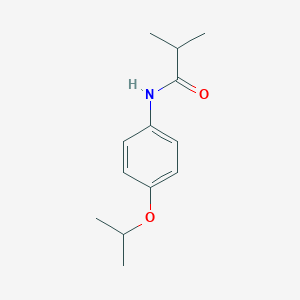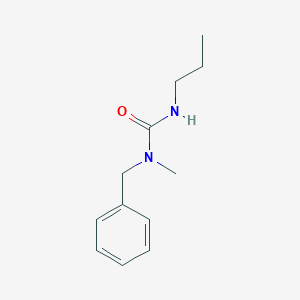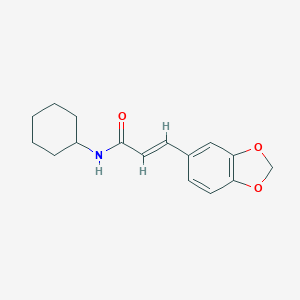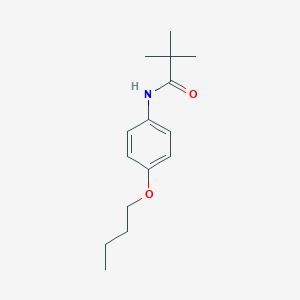
N-(2,4-dichlorophenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-propoxybenzamide, also known as propofol, is a commonly used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen at Imperial Chemical Industries in the United Kingdom. Since then, propofol has become a staple in the field of anesthesia due to its rapid onset, short duration of action, and favorable side effect profile. Synthesis Method: Propofol is synthesized through a multi-step process that involves the reaction of 2,6-diisopropylphenol with propionaldehyde in the presence of a base catalyst. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dichloroaniline to form propofol. Scientific Research Application: Propofol has been extensively studied for its anesthetic properties and has been found to be effective in a wide range of surgical procedures. Additionally, propofol has been shown to have neuroprotective effects, making it a promising candidate for use in the treatment of neurological disorders such as stroke and traumatic brain injury. Mechanism of Action: Propofol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a decrease in neuronal excitability. This results in a state of general anesthesia characterized by loss of consciousness, amnesia, and analgesia. Biochemical and Physiological Effects: Propofol has a number of effects on the body, including decreased heart rate and blood pressure, respiratory depression, and decreased cerebral blood flow. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. Advantages and Limitations for Lab Experiments: Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and short duration of action. However, it can be difficult to control the depth of anesthesia with propofol, and it has been associated with respiratory depression and hypotension in some animal models. Future Directions: There are a number of potential future directions for research on propofol. One area of interest is the development of new formulations of propofol that may have improved pharmacokinetic properties or reduced side effects. Additionally, there is ongoing research into the neuroprotective effects of propofol and its potential use in the treatment of neurological disorders. Finally, there is interest in exploring the use of propofol as a sedative agent in non-anesthetic settings, such as the intensive care unit.
Propiedades
Nombre del producto |
N-(2,4-dichlorophenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C16H15Cl2NO2 |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-8-7-11(17)10-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
Clave InChI |
LSIMATHTODPYIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)


